molecular formula C16H16FN5 B6443567 N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549018-10-0

N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B6443567
CAS No.: 2549018-10-0
M. Wt: 297.33 g/mol
InChI Key: QUQVFJAXUFESOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methyl-1H-pyrazol-1-yl group and a 2-(4-fluorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-methyl-1H-pyrazol-1-yl group: This step often involves the use of pyrazole derivatives and suitable coupling reagents.

    Attachment of the 2-(4-fluorophenyl)ethyl group: This can be accomplished through nucleophilic substitution reactions using 4-fluorophenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-bromophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-methylphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5/c1-12-9-21-22(10-12)16-8-15(19-11-20-16)18-7-6-13-2-4-14(17)5-3-13/h2-5,8-11H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQVFJAXUFESOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.